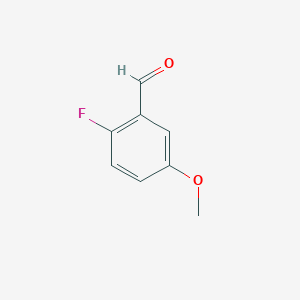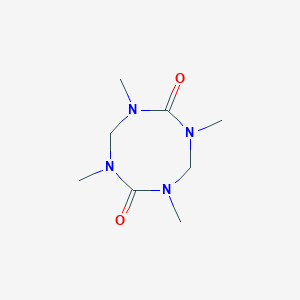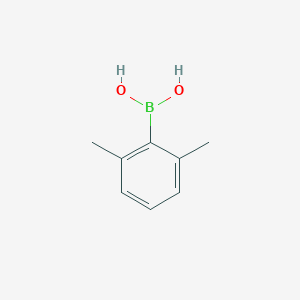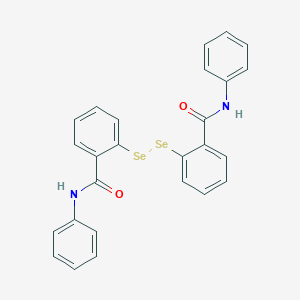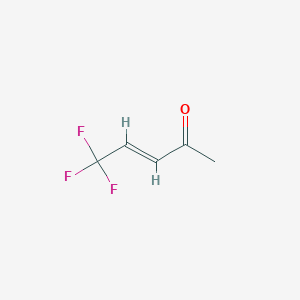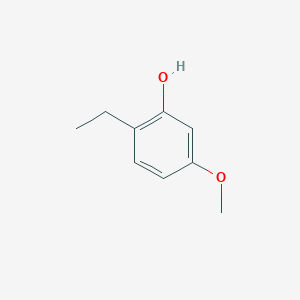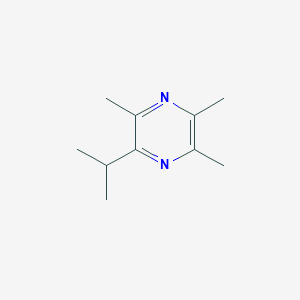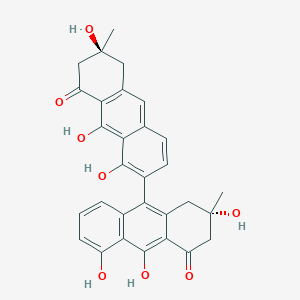
Peroxisomicine a1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxisomicine a1 is a natural product that has been isolated from the fermentation broth of the actinomycete Streptomyces. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. The compound has generated significant interest among researchers due to its potential for drug development.
Wirkmechanismus
The exact mechanism of action of peroxisomicine a1 is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Peroxisomicine a1 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of peroxisomicine a1 for lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, the compound is difficult to synthesize and is not readily available in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on peroxisomicine a1. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for research and drug development. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Finally, there is also potential for research on the use of peroxisomicine a1 as an antibiotic, due to its potent antibacterial and antifungal properties.
Synthesemethoden
The synthesis of peroxisomicine a1 is a challenging task due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product or a precursor molecule to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Peroxisomicine a1 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
110270-61-6 |
|---|---|
Produktname |
Peroxisomicine a1 |
Molekularformel |
C30H26O8 |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
(3S)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30-/m0/s1 |
InChI-Schlüssel |
FBPZAGOTWAVQJH-KYJUHHDHSA-N |
Isomerische SMILES |
C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
Synonyme |
Karwinskia toxin T-514 Peroxisomicine a1 T-514 toxin 514, Karwinskia |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



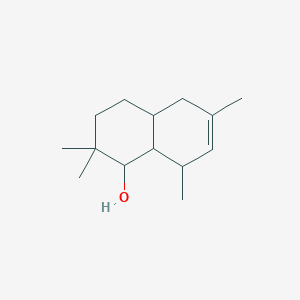
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)
